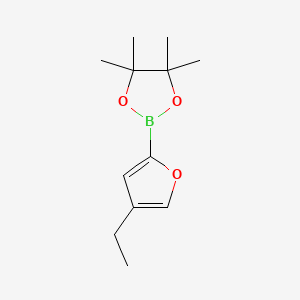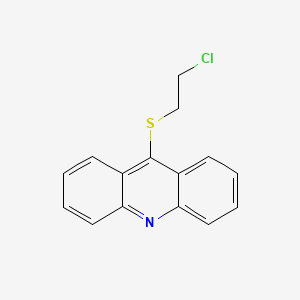
9-(2-Chloroethylsulfanyl)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Chloroethylthio)-acridine: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of an acridine core structure, which is a tricyclic aromatic system, and a 2-chloroethylthio substituent. The combination of these structural features imparts distinct reactivity and potential biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-chloroethylthio)-acridine typically involves the introduction of the 2-chloroethylthio group to the acridine core. One common method involves the reaction of acridine with 2-chloroethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions: 9-(2-Chloroethylthio)-acridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-chloroethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming 9-(ethylthio)-acridine, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 9-(ethylthio)-acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 9-(2-chloroethylthio)-acridine is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. Its structural features enable it to interact with biological macromolecules, making it a candidate for drug development and biochemical research.
Medicine: Research has indicated that derivatives of 9-(2-chloroethylthio)-acridine exhibit anticancer properties. These compounds can induce apoptosis in cancer cells by targeting specific cellular pathways, making them promising candidates for cancer therapy .
Industry: In the industrial sector, 9-(2-chloroethylthio)-acridine is used in the production of dyes and pigments. Its ability to form stable, colored compounds makes it useful in the manufacture of various colorants.
作用机制
The mechanism of action of 9-(2-chloroethylthio)-acridine and its derivatives involves multiple pathways:
Mitochondrial Targeting: The compound can localize to mitochondria, leading to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.
DNA Damage: It can intercalate into DNA, causing structural distortions and inhibiting DNA replication and transcription.
Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
相似化合物的比较
2-Chloroethylthio-1,4-naphthoquinone: Shares the 2-chloroethylthio group but has a naphthoquinone core instead of acridine.
Sulfur Mustard (Bis(2-chloroethyl) sulfide): A chemical warfare agent with a similar 2-chloroethylthio group but different core structure.
Uniqueness: 9-(2-Chloroethylthio)-acridine is unique due to its acridine core, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other compounds with similar substituents.
属性
分子式 |
C15H12ClNS |
|---|---|
分子量 |
273.8 g/mol |
IUPAC 名称 |
9-(2-chloroethylsulfanyl)acridine |
InChI |
InChI=1S/C15H12ClNS/c16-9-10-18-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2 |
InChI 键 |
BWGAICSQKUMIJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)
![1-[6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14119439.png)
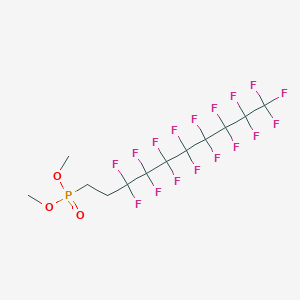
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14119450.png)
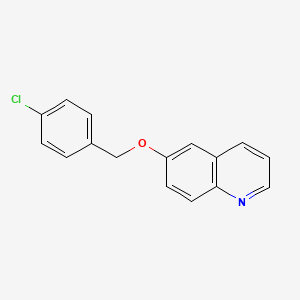
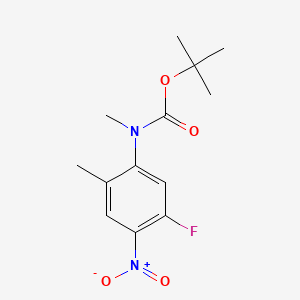
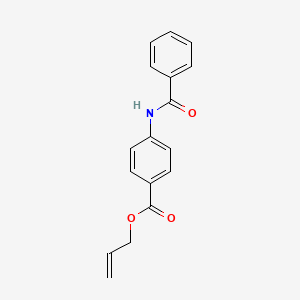


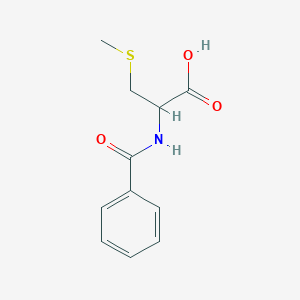
![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)
